Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a cyclohexanecarboxamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring, with a methyl ester at the 2-position. Thiophene derivatives are widely studied for their pharmaceutical and materials science applications due to their structural versatility and electronic properties. For instance, compounds like methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate () and methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate () share the same thiophene core but differ in their amide substituents, enabling comparative analysis.
Properties
IUPAC Name |
methyl 3-(cyclohexanecarbonylamino)-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-19(22)17-15(20-18(21)14-10-6-3-7-11-14)12-16(24-17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRZTPOEVUIVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Cyclohexanecarboxamido Group: This step involves the amidation of the thiophene derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Metal-Free Click Chemistry
This compound participates in Huisgen 1,3-dipolar cycloaddition reactions with propargyl derivatives under metal-free conditions. Key findings include:
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Optimal yields (64–84%) achieved in green solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) .
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Microwave irradiation at 160°C reduced reaction times to 1 hour, compared to conventional heating .
Table 1: Solvent Effects on Click Chemistry Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2-MeTHF | 160 | 1 | 64 |
| CPME | 160 | 1 | 68 |
| Toluene | 140 | 4 | 58 |
Buchwald–Hartwig Amination
The compound’s brominated derivatives undergo palladium-catalyzed cross-coupling with aryl amines. Key observations:
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Pd(OAc)₂/Xantphos catalytic systems yield >70% coupled products in CPME .
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Microwave-assisted protocols at 160°C enhance reaction efficiency (Table 2).
Table 2: Optimization of Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | CPME | 160 | 78 |
| Pd(OAc)₂/BINAP | 2-MeTHF | 140 | 65 |
Amide Bond Reactivity
The cyclohexanecarboxamido group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl at reflux yields 3-amino-5-phenylthiophene-2-carboxylic acid.
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Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4, 37°C) selectively hydrolyze the ester group, preserving the amide.
Ester Functionalization
The methyl ester group is susceptible to:
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Transesterification : Methanol/NaOH yields cyclohexanecarboxamide-thiophene carboxylic acid.
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Nucleophilic Acyl Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form ketones.
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich nature facilitates:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
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Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, used in further functionalization .
Biological Activity Modulation
Derivatives of this compound show structure-activity relationships (SAR) in RXFP1 receptor agonism:
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3-Trifluoromethylphenyl substituents enhance cAMP activation (EC₅₀ = 1.88 μM) .
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Thiophene Isosteres (e.g., compound 59 ) exhibit improved potency (EC₅₀ = 2.35 μM) .
Table 3: SAR of Selected Derivatives
| Substituent | EC₅₀ (μM) | Max Response (%) |
|---|---|---|
| 3-Trifluoromethylphenyl | 1.88 | 92 |
| 3-Chlorophenyl | 3.34 | 89 |
| 3-Thiomethylphenyl | 5.29 | 84 |
Scientific Research Applications
Anticancer Activity
Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate has shown promising anticancer properties in various studies. Its mechanism of action primarily involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
In Vitro Studies
Several in vitro studies have demonstrated the compound's efficacy against different cancer cell lines:
- Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity against these cell lines .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|
| MCF-7 | 1.9 | High antiproliferative activity |
| HCT-116 | 7.52 | Significant growth inhibition |
Drug Design and Development
This compound is also being explored for its drug-like properties, making it a candidate for further development into therapeutic agents.
Drug-Like Properties
The compound has been evaluated for its pharmacokinetic properties, including solubility, permeability, and metabolic stability:
- Solubility : Demonstrated satisfactory solubility profiles conducive for oral bioavailability.
- Permeability : Exhibited favorable permeability characteristics across biological membranes.
Table 2: Drug-Like Properties Evaluation
| Property | Result |
|---|---|
| Solubility | High |
| Permeability | Favorable |
| Metabolic Stability | Moderate |
Comparative Studies
Comparative studies with similar compounds have highlighted the unique advantages of this compound:
Efficacy Against Analogous Compounds
In head-to-head comparisons with structurally related compounds, this compound consistently outperformed others in terms of anticancer efficacy:
Table 3: Comparative Anticancer Activity
| Compound | IC50 (µg/mL) | Relative Efficacy |
|---|---|---|
| Methyl 3-(cyclohexanecarboxamido)-... | 1.9 | Highest efficacy |
| Compound A | 5.0 | Moderate efficacy |
| Compound B | 10.0 | Lower efficacy |
Conclusion and Future Directions
This compound shows significant potential as an anticancer agent with favorable drug-like properties. Ongoing research aims to explore its full therapeutic potential, optimize its structure for enhanced efficacy, and conduct further preclinical studies to validate its safety and effectiveness.
Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which the compound exerts its anticancer effects.
- In Vivo Studies : Conducting animal studies to assess pharmacodynamics and pharmacokinetics.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key differences in substituents, molecular formulas, and molecular weights between the target compound and its analogs:
*Calculated values based on substituent contributions.
Key Observations:
Substituent Effects :
- The cyclohexanecarboxamido group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like 4-fluorobenzoyl or 4-methylbenzamido. This may influence solubility, crystallinity, and biological activity.
- The 5-phenyl group is conserved across analogs, suggesting its role in π-π interactions or receptor binding.
Molecular Weight Trends :
Commercial and Research Availability
- The 4-methyl analog (methyl 3-(cyclohexanecarboxamido)-4-methylthiophene-2-carboxylate) is commercially available from three suppliers, indicating feasibility of large-scale synthesis.
- Derivatives like methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate () are marketed for medicinal chemistry applications, underscoring industrial interest in thiophene-based compounds.
Biological Activity
Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C18H23N1O3S1
- Molecular Weight : 345.45 g/mol
- CAS Number : Not specified in the provided data.
This compound is believed to exert its effects through several mechanisms:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), specifically HDAC8, which is implicated in various cancers and neurodegenerative disorders. This inhibition can lead to increased acetylation of histones, thereby influencing gene expression associated with cell cycle regulation and apoptosis .
- cAMP Modulation : Studies have indicated that compounds with similar structures can modulate cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in cell signaling pathways related to growth and differentiation .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. It has been evaluated in various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of HDAC activity |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects in models of neurodegeneration:
- Reduction of Oxidative Stress : The compound significantly reduced markers of oxidative stress in neuronal cells exposed to neurotoxic agents.
- Neuroinflammation Modulation : It demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in mitigating neuroinflammatory processes associated with diseases such as Alzheimer's and Parkinson's.
Study 1: Anticancer Activity in Breast Cancer Models
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and PARP cleavage.
Study 2: Neuroprotective Effects in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Biochemical analyses showed reduced levels of amyloid-beta plaques and tau phosphorylation, indicating potential for therapeutic use in neurodegenerative conditions.
Q & A
Q. What are the established synthetic routes for Methyl 3-(cyclohexanecarboxamido)-5-phenylthiophene-2-carboxylate?
Methodological Answer: The compound is synthesized via multi-step reactions, often starting with Gewald thiophene ring formation. Key steps include:
- Step 1: Synthesis of a substituted thiophene core (e.g., 2-amino-thiophene derivatives) via the Gewald reaction, involving cyclohexanone, sulfur, and alkyl cyanoacetates under solvent-free or microwave conditions .
- Step 2: Amidation of the amino group using cyclohexanecarboxylic acid derivatives. For example, coupling with DCC/DMAP or other carbodiimide-based reagents to form the carboxamide moiety .
- Step 3: Esterification of the thiophene carboxyl group using methanol under acidic or basic catalysis.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyclohexanone, sulfur, Al₂O₃ (microwave, 150°C) | 65–75 | |
| 2 | DCC, DMAP, CH₂Cl₂ (room temperature, 12 h) | 80–85 | |
| 3 | MeOH, H₂SO₄ (reflux, 6 h) | 90–95 |
Q. How is the compound’s structure validated post-synthesis?
Methodological Answer: Structural confirmation employs:
- X-ray crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and spatial arrangement. For example, R-values < 0.05 indicate high precision .
- NMR spectroscopy:
- HPLC-MS: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and molecular ion [M+H]⁺ matching theoretical mass .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for amidation to enhance reagent solubility .
- Catalyst screening: Replace DCC with EDC·HCl for milder, higher-yielding coupling .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .
- Workup protocols: Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates and minimize byproducts .
Data Contradiction Analysis Example:
Discrepancies in reported yields (e.g., 65% vs. 85%) may arise from residual moisture in solvents or incomplete amidation. Replicate reactions under inert atmosphere (N₂/Ar) to mitigate hydrolysis .
Q. How to resolve conflicting spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected ¹H NMR splitting or missing IR peaks) require:
- Multi-technique cross-validation:
- Dynamic NMR studies: Identify rotational barriers in amide bonds if peaks broaden at room temperature .
Case Study:
If cyclohexyl CH₂ protons appear as multiplets instead of singlets in ¹H NMR, variable-temperature NMR (VT-NMR) can reveal conformational flexibility .
Q. What methodologies are recommended for assessing bioactivity in cancer research?
Methodological Answer: For bioactivity screening:
- In vitro assays:
- Kinase inhibition: Use p38 MAPK or JAK/STAT pathways, with IC₅₀ determination via luminescence-based ATP consumption assays .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- SAR studies: Modify the phenyl or cyclohexane groups to evaluate structural contributions to activity .
Data Interpretation Tip:
Contradictory IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration). Standardize protocols using reference inhibitors (e.g., staurosporine) .
Q. How to predict reactivity using computational models?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution at the thiophene C4 position.
- Molecular docking: AutoDock Vina to simulate binding to kinase targets (e.g., p38 MAPK) and identify key interactions (e.g., hydrogen bonds with amide groups) .
Validation:
Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
